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Compound of Interest

Compound Name: D-Sorbitol-1-13C

CAS No.: 132144-93-5

Cat. No.: B583706 Get Quote

Executive Summary
D-Sorbitol-1-13C (CAS: 132144-93-5) is a specialized stable isotope tracer primarily utilized in

two high-value domains: Hyperpolarized (DNP) MRI for renal perfusion/metabolism imaging

and Metabolic Flux Analysis (MFA) targeting the polyol pathway in diabetic complications.

Procurement of this isotope is non-trivial due to significant variance in isotopic enrichment

(>98% vs. >99%) and chemical purity grades (NMR vs. Clinical/GMP). This guide provides a

direct analysis of the supply chain, pricing tiers, and a validated protocol for its most

demanding application: Dynamic Nuclear Polarization (DNP).

Part 1: The Technical Value Proposition
Why the C1 Position Matters
In D-Sorbitol, the C1 carbon is chemically equivalent to C6 due to the molecule's symmetry

unless isotopically labeled. Labeling at the C1 position breaks this symmetry.

NMR Sensitivity: The C1 position (hydroxymethyl group) has a distinct chemical shift (~63-64

ppm) widely separated from the bulk glucose signals in biological matrices.

Hyperpolarization Physics: For DNP applications, the C1 carbon often possesses a longer

longitudinal relaxation time (
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) compared to internal carbons (C2-C5), allowing the hyperpolarized signal to survive longer
(30–60 seconds) during in vivo delivery.

Target Pathway: The Polyol Shunt
D-Sorbitol is the intermediate in the conversion of Glucose to Fructose. Under hyperglycemic

conditions (diabetes), this pathway becomes overactive, leading to osmotic stress.
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Figure 1: The Polyol Pathway. The 13C label at the C1 position allows quantification of Aldose

Reductase activity via NMR or MS.

Part 2: Market Landscape & Pricing
Pricing for D-Sorbitol-1-13C is volatile and volume-dependent. The market is split between

"Research Grade" (milligram quantities) and "Bulk Precursor" (gram quantities).

Primary Commercial Suppliers
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Supplier
Product
Code

Enrichment Pack Sizes
Estimated
Price (USD)

Notes

Sigma-

Aldrich

(Merck)

489182 99 atom % 1 g ~$430 - $480

High

availability;

reliable

logistics. Best

for small-

scale pilots.

Cambridge

Isotope Labs

(CIL)

CLM-1565-

PK
99% 0.5g, 1g ~$350 - $450

The "Gold

Standard" for

NMR. Often

has better

chemical

purity data.

Omicron

Biochemicals

Custom/GLC-

Series
99% Custom Quote Based

Best for bulk

(>5g) or

specific

isotopomers

(e.g., 1,2-

13C2).

MedChemEx

press
HY-B0400S1 98% 1mg - 100mg

High

Premium

Avoid for

bulk.

Charged at

~$50/mg.

Only for

reference

standards.

Procurement Strategy
For DNP/MRI: You must specify Chemical Purity >99.5% in addition to Isotopic Enrichment.

Trace metal contaminants (Fe, Cu) in lower-grade sorbitol will destroy the hyperpolarized

signal by shortening

.
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For Mass Spec (MFA): Lower chemical purity (98%) is acceptable if the isotopic enrichment

remains >99%.

Part 3: Quality Control & Validation
Do not assume the label on the bottle is the truth. Before committing to an expensive animal

study, perform this self-validating QC workflow.

Isotopic Enrichment Verification (1H-NMR)
Dissolve 10 mg in D2O. Acquire a proton spectrum.

Success Criteria: The doublet resulting from the

coupling at the C1 position should integrate to >99% relative to any residual center singlet
(which represents 12C-Sorbitol).

Chemical Purity Check (Trace Metals)
For hyperpolarization, paramagnetic impurities are fatal.

Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Limit: Fe < 1 ppm, Cu < 1 ppm.

Alternative: Measure

relaxation at 1.4T or 3T. If

< 2s (thermal), the sample is likely contaminated.

Part 4: Application Protocol (DNP-MRI)
Context: This protocol describes the preparation of hyperpolarized D-Sorbitol-1-13C for

imaging renal perfusion. Sorbitol is unique because it is a "glassing agent" itself, meaning it

does not always require glycerol to form the amorphous solid necessary for DNP.

Workflow Diagram
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CRITICAL TIMING

1. Sample Preparation
(Sorbitol + Radical)

2. Vitrification
(Rapid Freezing)

 form glass

3. Polarization
(1.4K, 3.35T, ~1-2 hrs)

 insert to DNP

4. Rapid Dissolution
(Superheated Buffer)

 microwave irradiation

5. Rapid QC
(pH, Temp check)

 < 5 seconds

6. Injection
(In Vivo)

 < 15 seconds

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b583706?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: DNP Workflow. The critical path is the Dissolution-to-Injection window, which must be

minimized to preserve signal.

Step-by-Step Methodology
1. Sample Formulation:

Substrate: 3 M solution of D-Sorbitol-1-13C in water. (Note: Sorbitol's high solubility allows

high concentrations, boosting SNR).

Radical: Add Trityl radical (OX063) to a final concentration of 15 mM.

Gadolinium: Add 1-2 mM Gd-chelate (e.g., ProHance) to shorten the buildup time (

).

Validation: Visually inspect the bead. It must be a transparent, glassy dark green bead. If it

crystallizes (turns opaque), DNP will fail.

2. Polarization:

Instrument: HyperSense or SPINlab.

Conditions: 1.4 K temperature, 3.35 T magnetic field.

Microwave Frequency: ~94.100 GHz (Sweep to find the positive polarization peak).

Duration: 60–90 minutes until polarization plateau.

3. Dissolution & Neutralization:

Dissolution Media: 4 mL of superheated TRIS buffer (40 mM) + NaOH (to neutralize any acid

if used, though Sorbitol is neutral).

Target pH: 7.4 ± 0.2.

Target Temperature: 37°C.

4. Acquisition:
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Inject bolus (approx 200-300 µL for mouse).

Sequence: 13C-CSI (Chemical Shift Imaging) or spectral-spatial EPSI.

Target Signal: 63.5 ppm (Sorbitol C1).
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To cite this document: BenchChem. [D-Sorbitol-1-13C: Technical Procurement & Application
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583706#commercial-suppliers-and-pricing-for-d-
sorbitol-1-13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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